Product packaging for 1H-Indole, 1-benzoyl-5-fluoro-(Cat. No.:CAS No. 820234-21-7)

1H-Indole, 1-benzoyl-5-fluoro-

Cat. No.: B1625062
CAS No.: 820234-21-7
M. Wt: 239.24 g/mol
InChI Key: HKQDTHOCIFSRRU-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Advanced Chemical Research

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in chemical research and drug discovery. mdpi.comresearchgate.net Its structural versatility and ability to interact with a multitude of biological targets have established it as a cornerstone in medicinal chemistry. mdpi.coma-z.lu Many compounds containing the indole nucleus are recognized for their wide-ranging and potent biological activities. nih.govresearchgate.net

Key aspects of the indole scaffold's significance include:

Presence in Nature and Medicine: The indole motif is a core component of numerous natural products, alkaloids, and FDA-approved pharmaceuticals, underscoring its therapeutic relevance. mdpi.comresearchgate.netnih.gov

Broad Pharmacological Profile: Indole derivatives have been extensively studied and have demonstrated a vast array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. researchgate.netnih.govnih.gov

Versatile Synthetic Handle: The indole nucleus can be readily modified at various positions, allowing chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with specific biological targets. mdpi.comrsc.org This adaptability makes it an invaluable building block in the design of novel therapeutic agents. nih.gov The last decade has seen a surge in the synthesis of diverse indole derivatives aimed at discovering new drugs. rsc.org

Rationale for the Fluorination and N-Benzoylation of the 1H-Indole Nucleus in Molecular Design

The specific modifications present in 1H-Indole, 1-benzoyl-5-fluoro-—the fluorine atom at position 5 and the benzoyl group at position 1—are deliberate strategies employed in modern molecular design to enhance a compound's properties.

Fluorination: The introduction of fluorine into organic molecules is a widely used tactic in medicinal chemistry to improve a drug candidate's profile. rsc.orgnih.gov The unique properties of the fluorine atom can profoundly influence a molecule's behavior. nih.gov

Metabolic Stability: Fluorine can be installed at a site that is susceptible to metabolic oxidation. The strength of the carbon-fluorine bond can block this metabolic pathway, thereby increasing the molecule's half-life and bioavailability. nih.gov

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the molecule, leading to more favorable interactions with biological targets like enzymes and receptors. rsc.orgnih.gov This can result in increased potency and selectivity.

Modulation of Physicochemical Properties: The addition of fluorine often increases a compound's lipophilicity, or its ability to dissolve in fats and lipids. nih.govrsc.org This can improve its ability to cross cellular membranes, a critical factor for a drug's efficacy. rsc.orgontosight.ai

N-Benzoylation: The attachment of a benzoyl group to the nitrogen atom of the indole ring (N-acylation) is another common and impactful modification. mdpi.com This transformation converts the indole NH from a hydrogen-bond donor to a neutral amide group, which has several consequences for molecular design.

Synthetic Intermediate: N-acylation is often used as a strategic step in the synthesis of more complex indole derivatives. nih.govjapsonline.com For instance, N-benzoylation has been employed in the creation of indomethacin (B1671933) analogs, a class of non-steroidal anti-inflammatory drugs (NSAIDs). japsonline.com

Bioactivity Modulation: The N-benzoyl group can be crucial for biological activity. Studies on other benzoyl indoles have shown that this moiety can be important for reversing multidrug resistance mediated by proteins like ABCG2, indicating its potential role in overcoming drug resistance in cancer therapy. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10FNO B1625062 1H-Indole, 1-benzoyl-5-fluoro- CAS No. 820234-21-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820234-21-7

Molecular Formula

C15H10FNO

Molecular Weight

239.24 g/mol

IUPAC Name

(5-fluoroindol-1-yl)-phenylmethanone

InChI

InChI=1S/C15H10FNO/c16-13-6-7-14-12(10-13)8-9-17(14)15(18)11-4-2-1-3-5-11/h1-10H

InChI Key

HKQDTHOCIFSRRU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)F

Origin of Product

United States

Mechanistic Investigations and Reaction Pathways of 1 Benzoyl 5 Fluoro 1h Indole and Its Analogs

Studies on N-Benzoylation Reaction Mechanisms

The introduction of a benzoyl group onto the nitrogen atom of 5-fluoroindole (B109304) is a crucial step in the synthesis of the title compound. This transformation, a type of N-acylation, typically proceeds through a nucleophilic substitution mechanism. The indole (B1671886) nitrogen, possessing a lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbonyl carbon of a benzoylating agent, such as benzoyl chloride.

The generally accepted mechanism for the N-benzoylation of an indole derivative involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 5-fluoroindole attacks the carbonyl carbon of the benzoylating agent. This results in the formation of a tetrahedral intermediate. The presence of the 5-fluoro substituent, being electron-withdrawing, slightly decreases the nucleophilicity of the indole nitrogen compared to unsubstituted indole. However, the nitrogen remains a sufficiently strong nucleophile to initiate the reaction.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion in the case of benzoyl chloride).

Deprotonation: A base, which can be an added scavenger like pyridine (B92270) or even another molecule of the indole, removes the proton from the nitrogen atom, yielding the final N-benzoylated product, 1-benzoyl-5-fluoro-1H-indole, and neutralizing the acid generated during the reaction.

This reaction is often carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrogen halide produced. The choice of solvent and base can influence the reaction rate and yield.

Regioselectivity in Electrophilic Substitution on the Indole Ring System

Electrophilic substitution is a hallmark reaction of the indole ring. The regioselectivity of this reaction on 1-benzoyl-5-fluoro-1H-indole is governed by the combined electronic effects of the N-benzoyl and 5-fluoro substituents.

Indole itself is an electron-rich aromatic system that preferentially undergoes electrophilic attack at the C3 position. This preference is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) through resonance, without disrupting the aromaticity of the benzene (B151609) ring.

The substituents on 1-benzoyl-5-fluoro-1H-indole modify this intrinsic reactivity:

N-Benzoyl Group: This is a strong electron-withdrawing group due to the carbonyl moiety. It significantly deactivates the indole ring towards electrophilic attack by pulling electron density away from the heterocyclic system. This deactivation makes electrophilic substitution reactions on N-acylindoles more challenging compared to N-alkyl or unsubstituted indoles. While it deactivates the entire ring, its effect is most pronounced at the C2 and C3 positions of the pyrrole (B145914) ring.

The interplay of these two groups leads to a complex regiochemical outcome. The strong deactivation by the N-benzoyl group makes substitution on the pyrrole ring (C2, C3) less favorable. Therefore, electrophilic attack is more likely to occur on the benzene ring. The 5-fluoro group, despite being deactivating, will direct incoming electrophiles primarily to the C4 and C6 positions. The C6 position is generally favored over the C4 position due to reduced steric hindrance.

SubstituentElectronic EffectDirecting Influence
N-Benzoyl-I, -M (Strongly deactivating)Deactivates the entire ring, particularly C2 and C3
5-Fluoro-I > +M (Deactivating)ortho, para-directing (to C4 and C6)

Intramolecular Cyclization and Rearrangement Pathways in Related Systems

While specific studies on the intramolecular cyclization of 1-benzoyl-5-fluoro-1H-indole are not extensively documented, plausible reaction pathways can be inferred from related N-acylindole systems. Such reactions are often key steps in the synthesis of more complex heterocyclic scaffolds.

One potential pathway involves the Friedel-Crafts-type acylation where the benzoyl group's aromatic ring acts as an intramolecular electrophile, attacking the electron-rich indole nucleus. For this to occur, the indole ring must be sufficiently nucleophilic, and the benzoyl ring must be activated. Typically, strong acid catalysis (e.g., polyphosphoric acid) is required to protonate the carbonyl oxygen, thereby generating a more potent electrophilic species.

Given the deactivating nature of both the N-benzoyl and 5-fluoro groups in 1-benzoyl-5-fluoro-1H-indole, this type of intramolecular cyclization would likely require harsh reaction conditions. The cyclization could theoretically occur at either the C2 or C4 position of the indole ring, leading to different fused-ring systems. The regioselectivity would be determined by the relative activation energies of the transition states leading to the different cyclized products.

Rearrangements of N-acylindoles are also known. For instance, under certain conditions, the acyl group can migrate from the nitrogen to one of the carbon atoms of the indole ring, typically C3. This would likely proceed through an intermolecular or an intramolecular mechanism involving the formation of an acylium ion.

Reductive Elimination Mechanisms in Fluorine-Containing Indole Syntheses

Reductive elimination is a fundamental step in many transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the synthesis of complex organic molecules, including fluorine-containing indoles. This process involves the formation of a new bond between two ligands on a metal center, with a concomitant reduction in the oxidation state of the metal.

In the context of synthesizing 5-fluoroindoles, a common strategy might involve a palladium-catalyzed intramolecular C-N bond formation. A hypothetical reaction sequence could be:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to an aryl halide (e.g., a 2-amino-4-fluorophenyl halide derivative).

Ligand Exchange/Coordination: The nitrogen of the amino group coordinates to the Pd(II) center.

Deprotonation/Transmetalation: A base removes a proton from the nitrogen, or a transmetalation step occurs if a different coupling partner is used.

Reductive Elimination: The C-N bond is formed as the aryl and amino ligands are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the indole ring.

The fluorine substituent at what will become the 5-position of the indole would influence the electronic properties of the aryl precursor, which can affect the rates of the oxidative addition and reductive elimination steps. The electron-withdrawing nature of fluorine can make the aryl group more electron-deficient, potentially facilitating the reductive elimination step.

Reactivity Modulation by N-Benzoyl and 5-Fluoro Substituents on the Indole Nucleus

The combination of the N-benzoyl and 5-fluoro substituents profoundly alters the reactivity of the indole nucleus compared to the parent compound.

The N-benzoyl group acts as a strong electron-withdrawing group, which has several consequences:

Increased Acidity of N-H (in the precursor): In the precursor 5-fluoroindole, the N-H proton is more acidic than in indole itself, facilitating its removal by a base during N-alkylation or N-acylation reactions.

Stabilization of the Molecule: The delocalization of the nitrogen lone pair into the benzoyl group provides additional resonance stabilization.

The 5-fluoro substituent also contributes to the modulation of reactivity:

Inductive Electron Withdrawal: The high electronegativity of fluorine withdraws electron density from the benzene ring, deactivating it towards electrophilic substitution.

Resonance Electron Donation: The lone pairs on the fluorine atom can be donated to the ring, which, as discussed, directs electrophilic attack to the ortho and para positions (C4 and C6).

Altered Biological Properties: The introduction of a fluorine atom can significantly change the pharmacokinetic and pharmacodynamic properties of a molecule, a common strategy in medicinal chemistry. An enzymatic profiling study of a 5-fluoro-substituted indole analog showed detectable, albeit reduced, activity compared to the non-fluorinated parent compound, highlighting the electronic constraints imposed by the substituent.

Together, these two substituents render the 1-benzoyl-5-fluoro-1H-indole molecule significantly less reactive towards electrophiles than simple indoles. The pyrrole part of the indole is strongly deactivated by the N-benzoyl group, shifting the focus of electrophilic attack to the benzene ring, where the regioselectivity is controlled by the 5-fluoro substituent.

Advanced Spectroscopic Characterization of 1h Indole, 1 Benzoyl 5 Fluoro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For the analysis of 1H-Indole, 1-benzoyl-5-fluoro-, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a comprehensive understanding of its structure.

The ¹H NMR spectrum of 1H-Indole, 1-benzoyl-5-fluoro- is expected to exhibit distinct signals corresponding to the protons on the indole (B1671886) core and the benzoyl group. The introduction of the electron-withdrawing benzoyl group at the N1 position significantly influences the chemical shifts of the indole protons, generally causing a downfield shift compared to the unsubstituted indole.

The protons of the benzoyl group typically appear as a set of multiplets in the aromatic region (around 7.5-7.8 ppm). The protons on the 5-fluoroindole (B109304) ring will also resonate in the aromatic region, with their chemical shifts and coupling patterns being influenced by both the fluorine atom and the N-benzoyl group.

Specifically, the H4 proton is expected to show a doublet of doublets due to coupling with H6 (meta-coupling) and the fluorine atom. The H6 proton would likely appear as a triplet of doublets, coupling with H7 and the fluorine atom. The H7 proton is expected to be a doublet of doublets, coupling with H6 and the fluorine atom. The protons at positions 2 and 3 of the indole ring will also have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1H-Indole, 1-benzoyl-5-fluoro-

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-2 (Indole) 7.0 - 7.5 d J = 3.0 - 4.0
H-3 (Indole) 6.5 - 7.0 d J = 3.0 - 4.0
H-4 (Indole) 7.3 - 7.6 dd J(H4-F) = 9.0 - 10.0, J(H4-H6) = ~2.5
H-6 (Indole) 6.9 - 7.2 td J(H6-H7) = 9.0 - 9.5, J(H6-F) = ~2.5
H-7 (Indole) 7.2 - 7.5 dd J(H7-H6) = 9.0 - 9.5, J(H7-F) = 4.5 - 5.0

Note: The predicted values are based on the analysis of similar compounds and are for illustrative purposes.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 1H-Indole, 1-benzoyl-5-fluoro-, distinct signals are expected for each carbon atom. The carbonyl carbon of the benzoyl group will appear significantly downfield, typically in the range of 165-175 ppm.

The fluorine substitution at the C5 position will have a notable effect on the chemical shifts of the carbons in the indole ring, particularly C5, C4, and C6, due to through-bond and through-space interactions. The C-F coupling will also be observed, with the direct ¹J(C-F) coupling being the largest.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Indole, 1-benzoyl-5-fluoro-

Carbon Position Predicted Chemical Shift (δ, ppm)
C-2 (Indole) 125 - 130
C-3 (Indole) 105 - 110
C-3a (Indole) 130 - 135
C-4 (Indole) 110 - 115 (d, ²J(C-F))
C-5 (Indole) 155 - 160 (d, ¹J(C-F))
C-6 (Indole) 110 - 115 (d, ²J(C-F))
C-7 (Indole) 115 - 120
C-7a (Indole) 135 - 140
C=O (Benzoyl) 168 - 172

Note: The predicted values are based on the analysis of related structures. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. The chemical shift of the fluorine atom is very sensitive to its electronic environment. For 1H-Indole, 1-benzoyl-5-fluoro-, a single resonance is expected in the ¹⁹F NMR spectrum. The exact chemical shift will be characteristic of a fluorine atom attached to an aromatic ring within this specific molecular structure. The signal will likely appear as a multiplet due to coupling with the neighboring protons (H4 and H6). Analysis of these coupling constants can further confirm the substitution pattern. researchgate.net

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which would be used to trace the connectivity of protons within the indole and benzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connection between the benzoyl group and the indole nitrogen, as a correlation between the benzoyl protons and the indole carbons (C2 and C7a) would be expected.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For 1H-Indole, 1-benzoyl-5-fluoro-, HRMS would be used to confirm the molecular formula, C₁₅H₁₀FNO. The experimentally measured mass should be in close agreement with the calculated theoretical mass.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Key expected fragments would correspond to the loss of the benzoyl group, or fragmentation of the indole ring, providing further evidence for the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and elucidating the structure of thermally labile molecules like 1H-Indole, 1-benzoyl-5-fluoro-. nih.govamericanpharmaceuticalreview.com In ESI-MS, the analyte is ionized from a solution, typically yielding protonated molecules [M+H]⁺ with minimal fragmentation, which allows for precise molecular mass determination. ub.edu

For 1H-Indole, 1-benzoyl-5-fluoro- (molar mass: 239.23 g/mol ), the ESI-MS spectrum run in positive ion mode is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 240.24.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the precursor ion is subjected to collision-induced dissociation (CID). The fragmentation pattern of N-acyl indole derivatives is particularly informative. nih.gov Studies on isomeric synthetic cannabinoids, specifically 1-acyl-3-alkylindoles, reveal characteristic fragmentation pathways. future4200.com For a 1-benzoyl substituted indole, the most dominant fragmentation process is the cleavage of the amide bond between the indole nitrogen and the benzoyl carbonyl group. future4200.com This cleavage results in the formation of a stable benzoyl cation.

The anticipated key fragmentation pathways for 1H-Indole, 1-benzoyl-5-fluoro- are:

Formation of the Benzoyl Cation: Cleavage of the N-CO bond is expected to produce a base peak at m/z 105, corresponding to the [C₆H₅CO]⁺ ion. This is a characteristic and dominant fragmentation for N-benzoyl compounds. future4200.com

Formation of the 5-fluoro-1H-indolyl Cation: The corresponding fragment from the indole moiety, the 5-fluoro-1H-indolyl cation, would be expected at m/z 134.

The fragmentation patterns observed in ESI-MS/MS are crucial for distinguishing between isomers and confirming the position of substituents on the indole ring. future4200.comrsc.org

Table 1: Predicted ESI-MS Fragmentation Data for 1H-Indole, 1-benzoyl-5-fluoro-

m/z (Predicted)Ion StructureFragmentation Pathway
240.24[C₁₅H₁₀FNO + H]⁺Molecular Ion (Protonated)
105.03[C₇H₅O]⁺Cleavage of the N-CO bond (Benzoyl cation)
134.05[C₈H₅FN]⁺Cleavage of the N-CO bond (5-fluoro-1H-indolyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum of 1H-Indole, 1-benzoyl-5-fluoro- would display characteristic absorption bands corresponding to its unique structural features, namely the N-benzoyl group and the 5-fluoroindole core.

Unlike unsubstituted indole, which shows a characteristic N-H stretching vibration around 3406 cm⁻¹, 1H-Indole, 1-benzoyl-5-fluoro- will lack this peak due to the substitution on the indole nitrogen. researchgate.net The most prominent feature in its spectrum will be the strong absorption band of the amide carbonyl (C=O) group.

Key expected absorption bands include:

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the region of 1660-1700 cm⁻¹. The conjugation of the carbonyl group with the indole and phenyl rings typically shifts this absorption to a lower wavenumber compared to non-conjugated ketones. vscht.cz For comparison, the C=O band in saturated ketones appears around 1715 cm⁻¹. vscht.cz

Aromatic C=C Stretching: Multiple bands of medium to strong intensity are expected between 1450 cm⁻¹ and 1620 cm⁻¹ due to the carbon-carbon stretching vibrations within the indole and phenyl aromatic rings. researchgate.net

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. vscht.cz

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amide is expected to appear in the 1300-1400 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the carbon-fluorine bond stretch is anticipated in the fingerprint region, typically between 1000 cm⁻¹ and 1250 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for 1H-Indole, 1-benzoyl-5-fluoro-

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000-3100C-H StretchAromatic (Indole and Phenyl rings)
1660-1700C=O StretchAmide (Benzoyl group)
1450-1620C=C StretchAromatic Rings
1300-1400C-N StretchAmide
1000-1250C-F StretchAryl-Fluoride

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state conformation and packing. researchgate.net

While the specific crystal structure of 1H-Indole, 1-benzoyl-5-fluoro- is not available in the cited literature, data from closely related indole derivatives can provide insight into its likely structural characteristics. mdpi.com For instance, studies on other substituted indoles have shown them to crystallize in common crystal systems such as monoclinic or orthorhombic. mdpi.comnih.gov

For example, the crystal structure of N'-((1H-indol-3-yl)methylene)isonicotinohydrazide, an indole-hydrazone derivative, was determined to be in the monoclinic crystal system with the space group P2₁/c. mdpi.com Another related compound, 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, crystallizes in the orthorhombic system with the space group P2₁2₁2₁. nih.gov

A crystallographic analysis of 1H-Indole, 1-benzoyl-5-fluoro- would be expected to reveal:

The planarity or near-planarity of the indole ring system.

Intermolecular interactions, such as π-π stacking between the aromatic rings and potential weak C-H···O or C-H···F hydrogen bonds, which govern the crystal packing. researchgate.netmdpi.com

The data obtained from such an analysis would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions, as shown in the example table below for a related indole derivative.

Table 3: Example Crystallographic Data for an Indole Derivative (N'-((1H-indol-3-yl)methylene)benzoic hydrazide) mdpi.com

ParameterValue
Chemical FormulaC₁₆H₁₃N₃O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.4227(12)
b (Å)7.6967(5)
c (Å)19.9280(14)
α (°)90
β (°)104.165(11)
γ (°)90
Volume (ų)2672.31(3)

Computational Chemistry and Molecular Modeling Studies of 1h Indole, 1 Benzoyl 5 Fluoro

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict properties such as total energies, electron density, and orbital energies. For 1H-Indole, 1-benzoyl-5-fluoro-, DFT calculations are crucial for understanding how the interplay between the indole (B1671886) ring, the benzoyl group, and the fluorine substituent dictates its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis in Fluorinated Indoles

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

In the case of 1H-Indole, 1-benzoyl-5-fluoro-, the electronic landscape is shaped by its constituent parts. The indole ring is inherently electron-rich. However, the attachment of an electron-withdrawing benzoyl group to the indole nitrogen significantly alters this. This N-acylation is known to decrease the electron density of the indole ring system. Furthermore, the fluorine atom at the 5-position, being highly electronegative, also acts as an electron-withdrawing group through the inductive effect, while potentially acting as a weak donating group through resonance.

DFT calculations on similar substituted indoles have shown that electron-withdrawing groups tend to lower both the HOMO and LUMO energy levels. The precise effect on the HOMO-LUMO gap depends on the relative stabilization of these orbitals. For 1H-Indole, 1-benzoyl-5-fluoro-, it is anticipated that the HOMO would be localized primarily on the indole ring, while the LUMO may have significant contributions from the benzoyl moiety. The fluorine substituent would further modulate the energies of these orbitals. A comparative FMO analysis with unsubstituted 1H-indole and 1-benzoyl-1H-indole would be instrumental in quantifying the electronic impact of the fluorine atom.

Illustrative FMO Data for Related Indole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Indole-5.62-0.215.41
5-Fluoroindole (B109304)-5.75-0.285.47
1-Benzoyl-1H-indole-6.10-1.554.55

Note: These are representative values from computational studies on related compounds and are intended for illustrative purposes.

Prediction of Reaction Pathways and Transition States

DFT calculations are powerful tools for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby providing a detailed understanding of reaction pathways.

For 1H-Indole, 1-benzoyl-5-fluoro-, several types of reactions could be computationally explored. For instance, electrophilic aromatic substitution is a characteristic reaction of indoles. The benzoyl group deactivates the indole ring towards electrophilic attack, and the fluorine atom at the 5-position will direct incoming electrophiles. DFT calculations can predict the most likely site of substitution by modeling the transition states for attack at different positions on the indole ring.

Another area of interest is the reactivity of the benzoyl group itself, such as its susceptibility to nucleophilic attack at the carbonyl carbon. Furthermore, the stability of the N-CO bond and the potential for its cleavage under certain conditions can be investigated. Computational studies on the acylation and deacylation of indoles can provide valuable mechanistic insights. By calculating the geometries and energies of transition states, one can predict the feasibility and selectivity of various transformations involving 1H-Indole, 1-benzoyl-5-fluoro-.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.

The structural features of 1H-Indole, 1-benzoyl-5-fluoro- suggest its potential to interact with various biological targets. The indole nucleus is a common scaffold in many biologically active compounds and can participate in hydrophobic, pi-stacking, and hydrogen bonding interactions. The benzoyl group provides additional points for interaction, including potential hydrogen bond acceptance by the carbonyl oxygen and hydrophobic interactions from the phenyl ring. The fluorine atom can modulate binding affinity through various mechanisms, including favorable electrostatic interactions and the formation of non-canonical hydrogen bonds.

Molecular docking simulations of 1H-Indole, 1-benzoyl-5-fluoro- into the active sites of relevant protein targets (e.g., kinases, G-protein coupled receptors, enzymes involved in inflammatory pathways) could reveal key binding interactions. The docking score, an estimation of the binding free energy, can be used to rank its potential efficacy against different targets. Detailed analysis of the docked poses can identify specific amino acid residues that form crucial interactions with the ligand, providing a rationale for its potential biological activity and a basis for further optimization.

Illustrative Molecular Docking Results for an Indole Derivative

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-9.8Arg120, Tyr355, Ser530
Tubulin-8.5Cys241, Leu248, Val318
Estrogen Receptor Alpha-10.2Arg394, Glu353, His524

Note: This table presents hypothetical data for an indole derivative to illustrate the type of information obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistical relationship between a set of calculated molecular descriptors (e.g., physicochemical, electronic, topological) and the experimentally determined activity of a series of compounds.

For a series of analogues of 1H-Indole, 1-benzoyl-5-fluoro-, a QSAR study could be invaluable for design optimization. By systematically modifying the substituents on the indole and benzoyl rings and correlating these changes with biological activity, a predictive QSAR model can be built. The descriptors used in such a model for this compound and its analogues would likely include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges, which would be influenced by the fluorine and benzoyl groups.

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters (e.g., Taft or Charton steric parameters).

Hydrophobic Descriptors: LogP (partition coefficient), which is a measure of a molecule's lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

A robust QSAR model would not only predict the activity of new, unsynthesized derivatives but also provide insights into the structural features that are crucial for activity. For example, the model might reveal that a certain electronic distribution in the benzoyl ring or a specific steric bulk at a particular position is essential for high potency. This information can then be used to guide the synthesis of more effective compounds.

Conformational Analysis and Stability Profiling

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule fits into the binding site of a target protein. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energy barriers between them.

For 1H-Indole, 1-benzoyl-5-fluoro-, a key conformational feature is the rotation around the N-C(O) single bond of the benzoyl group. This rotation determines the orientation of the benzoyl ring relative to the indole nucleus. Due to steric hindrance and electronic effects, certain conformations will be more stable than others. Computational methods, such as potential energy surface (PES) scanning, can be used to explore the conformational space of the molecule and identify the global and local energy minima.

The rotational barrier between different stable conformers can also be calculated. A high rotational barrier would suggest that the molecule exists as a mixture of stable, slowly interconverting conformers, which could have different biological activities. The presence of the fluorine atom at the 5-position is not expected to directly influence the N-benzoyl rotation sterically, but its electronic effects could subtly alter the conformational preferences. Understanding the stable conformations of 1H-Indole, 1-benzoyl-5-fluoro- is essential for interpreting its interactions with biological targets and for designing analogues with optimized shapes.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 Benzoyl 5 Fluoro 1h Indole Analogs

Impact of Fluorine Substitution on Molecular Recognition and Binding Interactions

The substitution of a hydrogen atom with fluorine at the C-5 position of the indole (B1671886) ring is a strategic modification that can significantly enhance a molecule's binding affinity and modulate its physicochemical properties. tandfonline.comnih.gov The fluorine atom is relatively small, comparable in size to a hydrogen atom, allowing it to fit into the same binding pockets as non-fluorinated analogs without causing significant steric hindrance. tandfonline.comresearchgate.net However, its high electronegativity polarizes the C-F bond, which can lead to favorable electrostatic and dipole interactions with protein residues in a binding site. researchgate.net

In the context of 1-benzoyl-5-fluoro-1H-indole analogs, the 5-fluoro substituent can influence molecular recognition in several ways:

Enhanced Binding Affinity : Fluorine can increase binding affinity through direct interactions with the target protein. tandfonline.com This can involve forming hydrogen bonds (acting as a weak H-bond acceptor) or engaging in favorable electrostatic interactions with partially positive hydrogen atoms on protein side chains. tandfonline.comnih.gov

Modulation of pKa : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, making protic groups more acidic and basic groups less basic. nih.gov This alteration can affect the ionization state of the molecule at physiological pH, which is crucial for binding and cell permeability.

Increased Lipophilicity : Fluorine substitution often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. tandfonline.com This property was noted to improve cell penetration by 1–70 fold in certain quinolone derivatives. tandfonline.com

A study involving the microbial Pictet–Spenglerase enzyme McbB demonstrated the specific acceptance of a 5-fluoro-substituted indole analog. acs.org While the enzyme showed stringent substrate specificity, it successfully processed the 5-fluoro variant, indicating that the active site can accommodate the steric and electronic properties of fluorine at this position. acs.org This finding underscores the viability of using 5-fluoro substitution in the design of enzyme inhibitors and other bioactive molecules based on the indole scaffold.

Interaction Type Description Potential Effect on Binding
Electrostatic/Dipole The highly electronegative fluorine atom creates a polarized C-F bond, which can interact favorably with polar regions of a binding site. researchgate.netStabilization of the ligand-protein complex. nih.gov
Hydrogen Bonding The fluorine atom can act as a weak hydrogen bond acceptor. tandfonline.comIncreased binding affinity and specificity.
Hydrophobic Interactions Fluorine substitution can increase the overall lipophilicity of the indole ring. tandfonline.comEnhanced binding in hydrophobic pockets and improved membrane permeation. tandfonline.com

Role of the N-Benzoyl Moiety in Molecular Architecture and Interactions

The N-benzoyl group attached to the indole nitrogen is a critical architectural component that defines the three-dimensional shape of the molecule and provides key interaction points. This moiety positions an aromatic ring system away from the core indole structure, allowing it to probe and occupy specific regions within a protein's binding pocket.

The significance of the N-benzoyl group includes:

Structural Scaffold : It acts as a rigid scaffold, orienting the phenyl ring in a defined spatial arrangement relative to the indole. This conformation is crucial for fitting into a specific binding site.

Aromatic Interactions : The benzoyl ring can participate in various non-covalent interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or edge-to-face interactions. tandfonline.com

Modification Handle : The benzoyl ring serves as a platform for further chemical modifications. The addition of substituents to this ring can fine-tune the molecule's electronic properties, solubility, and binding affinity. For example, the introduction of difluoro substituents on the benzoyl moiety of a different compound series was shown to increase inhibitory activity, potentially due to favorable electronic effects on hydrogen bonding or increased lipophilicity. mdpi.com

Research on related structures has shown that N-acyl indole derivatives can be designed as potent inhibitors for various biological targets. In one study, mutations to the enzyme McbB enabled it to process a substrate that resulted in a 1-benzoyl-β-carboline, demonstrating that a binding site can be engineered to accommodate the bulky benzoyl group. acs.org This highlights the potential for targeting enzymes with molecules containing this moiety.

Feature Role in Molecular Architecture Potential Interactions
Phenyl Ring Provides a rigid, planar structure that can be spatially oriented.π-π stacking, edge-to-face interactions, hydrophobic interactions. tandfonline.com
Carbonyl Group Acts as a linker and can function as a hydrogen bond acceptor.Hydrogen bonding with donor groups on the protein backbone or side chains.
Substituent Positions Allows for chemical modification to modulate properties.Can introduce new hydrogen bonding sites, alter electronics, or increase steric bulk. mdpi.com

Influence of Substituent Variations on the Indole Ring System and Biological Relevant Interactions

The indole ring itself is a privileged scaffold in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents at different positions. nih.govresearchgate.net Beyond the 5-fluoro position, modifications at other sites on the indole's benzene (B151609) ring (positions 4, 6, and 7) can have a profound impact on binding affinity and selectivity.

SAR studies on related indole-containing compounds have revealed distinct effects based on the position and nature of the substituent:

Steric and Electronic Constraints : The ability of a target protein to accommodate substituents on the indole ring is often limited by steric and electronic factors. In studies with the enzyme McbB, only small groups like 4-methyl and 5-fluoro were tolerated, while larger groups (e.g., methoxy) or strongly electron-withdrawing groups (e.g., Cl, Br, NO₂) were not, suggesting stringent constraints within the active site. acs.org

Positional Importance : The specific position of a substituent is critical. For instance, in a series of CysLT1 antagonists, substitution at position 7 of the indole ring was found to be the most favorable, whereas substitution at position 4 was the least favorable. researchgate.net In another study on histamine (B1213489) H1 antagonists, adding a fluorine atom at the 6-position of the indole ring led to higher in vivo activity. researchgate.net

Nature of the Substituent : The type of chemical group introduced also plays a key role. In one series of compounds, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net The choice of substituent can influence everything from binding mode to metabolic stability.

These findings highlight that the indole ring is not merely a passive scaffold but an active participant in molecular recognition. Each position on the ring offers a unique vector for chemical modification, allowing for the optimization of interactions with a biological target.

Indole Position Observed Effect of Substitution (in various indole series) Reference
Position 4 Often unfavorable for activity in certain antagonist series. researchgate.net Tolerated a methyl group in an enzyme substrate study. acs.org acs.orgresearchgate.net
Position 5 Tolerated a fluoro group in an enzyme substrate study, indicating acceptance of its electronic properties. acs.org acs.org
Position 6 A fluoro substituent at this position increased in vivo activity in a series of histamine H1 antagonists. researchgate.net researchgate.net
Position 7 Found to be the most favorable position for substitution in a series of CysLT1 antagonists. researchgate.net researchgate.net

Rational Design Principles for Modulating Molecular Recognition and Binding Affinity

Based on SAR studies of 1-benzoyl-5-fluoro-1H-indole and related analogs, several rational design principles can be formulated to guide the development of new compounds with tailored biological activities. acs.orgfrontiersin.org These principles integrate the roles of the fluorine atom, the N-benzoyl group, and the indole core to optimize interactions with a target protein.

Key design principles include:

Leveraging Fluorine's Properties : The 5-fluoro substituent should be considered a key anchor point. Its electron-withdrawing nature and potential for specific electrostatic or weak hydrogen-bonding interactions can be exploited to enhance binding affinity. tandfonline.comacs.org The design process should consider the electrostatic landscape of the target binding site to maximize these favorable interactions.

Optimizing the N-Benzoyl Moiety : The benzoyl group can be used to probe hydrophobic pockets and establish aromatic interactions. tandfonline.com A key strategy involves decorating the benzoyl ring with small substituents to improve affinity and selectivity. For example, adding hydrogen bond donors or acceptors, or groups that modify the ring's electronic properties, can create new, favorable contacts with the protein. mdpi.com

Systematic Exploration of the Indole Scaffold : While the 5-fluoro position is fixed in the parent compound, other positions on the indole ring (4, 6, and 7) are viable points for modification to improve activity or selectivity. acs.org SAR data suggests that small, non-bulky substituents are often preferred. acs.org A systematic scan of these positions with different functional groups can identify "hot spots" for productive interactions.

By applying these principles, medicinal chemists can move beyond random screening and rationally design next-generation 1-benzoyl-5-fluoro-1H-indole analogs with a higher probability of achieving the desired biological profile. frontiersin.org

Applications and Derivatization in Organic Synthesis

Utilization of 1H-Indole, 1-benzoyl-5-fluoro- as a Synthetic Precursor in Organic Transformations

The 1-benzoyl-5-fluoro-1H-indole scaffold is a key starting material for creating more elaborate indole (B1671886) derivatives, particularly those functionalized at the C-2 position. The electron-withdrawing nature of the N-benzoyl group facilitates the deprotonation of the C-2 proton, making it the most acidic position on the indole ring. This allows for regioselective metalation, typically with strong bases like organolithium reagents, followed by quenching with various electrophiles.

A primary application of this strategy is the synthesis of C-2 carboxylated derivatives. For instance, the parent compound can be treated with a strong base and then carboxylated using a reagent like methyl chloroformate to yield key intermediates such as methyl 1-benzoyl-5-fluoro-1H-indole-2-carboxylate semanticscholar.org. This ester serves as a versatile handle for further modifications, including the synthesis of amides, which are prevalent in pharmacologically active molecules semanticscholar.org.

Synthesis of Diverse 1-Benzoyl-5-fluoro-1H-indole-2-carboxamide Derivatives

The methyl 1-benzoyl-5-fluoro-1H-indole-2-carboxylate intermediate is readily converted into a wide array of carboxamide derivatives through aminolysis semanticscholar.org. This reaction involves treating the ester with a primary or secondary amine, often with gentle heating or under catalytic conditions, to replace the methoxy (B1213986) group with the corresponding amine substituent. This straightforward conversion allows for the systematic introduction of diverse functional groups and molecular scaffolds at the C-2 position, enabling the exploration of structure-activity relationships in drug discovery programs. The synthesis of these carboxamides from the parent ester is a robust and high-yielding process, making it a cornerstone of divergent synthetic strategies originating from the 1-benzoyl-5-fluoro-1H-indole core semanticscholar.org.

While extensive research has been conducted on the synthesis of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides, it is crucial to distinguish these isomers, where the indole N-1 position is unsubstituted, from the derivatives discussed here, where the benzoyl group is attached to the indole nitrogen nih.gov.

Palladium-Catalyzed Functionalizations and C–F Bond Formation in Indole Scaffolds

Palladium-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds, and N-benzoyl indoles are excellent substrates for such transformations. The N-benzoyl group can act as a directing group, influencing the site-selectivity of C–H activation processes. While the chemistry of many N-protected indoles is dominated by functionalization at the electron-rich C-3 position, the use of specific directing groups on the indole nitrogen can steer reactions toward the C-2 position beilstein-journals.org.

Palladium-catalyzed methods have been developed for the synthesis of N-benzoylindoles via C–H functionalization of N-(2-allylphenyl)benzamide precursors mdpi.com. Furthermore, intramolecular palladium-catalyzed C-H activation of N-benzoylindoles bearing a pendant aryl group can lead to the formation of complex, fused polycyclic systems nih.gov. In these aerobic cyclization reactions, the N-benzoylindole undergoes an intramolecular arylation, creating new carbon-carbon bonds and yielding tetracyclic products nih.gov. These advanced strategies highlight the potential to use the 1-benzoyl-5-fluoro-1H-indole scaffold in cascade reactions to build molecular complexity rapidly. The stable C-F bond at the 5-position is typically maintained throughout these transformations, imparting unique electronic properties to the final products.

Reaction TypeCatalyst SystemKey FeatureResulting Structure
Intramolecular ArylationPd(II) catalyst, aerobic conditionsC-H activation and C-C bond formationFused tetracyclic indole system nih.gov
C-2 AlkenylationPdCl2, Cu(OAc)2Directing-group controlC-2 functionalized indole beilstein-journals.org
C-3 AlkenylationPdCl2(MeCN)2, BenzoquinoneIntramolecular cyclization of N-allyl substratesβ-carbolinones beilstein-journals.org

Development of Novel Heterocyclic Systems Incorporating the 1-Benzoyl-5-fluoro-1H-indole Unit

The derivatized 1-benzoyl-5-fluoro-1H-indole core is a building block for constructing novel fused heterocyclic systems. The functional groups introduced at the C-2 and C-3 positions can participate in intramolecular cyclization reactions to form new rings.

For example, palladium-catalyzed cyclization of N-allyl-1H-indole-2-carboxamides is a known strategy to access pyrazino[1,2-a]indoles and β-carbolinones beilstein-journals.org. By applying this logic, a suitably substituted 1-benzoyl-5-fluoro-1H-indole-2-carboxamide could be used as a precursor to novel fluorinated pyrazino[1,2-a]indole (B3349936) systems. Similarly, intramolecular oxidative coupling reactions catalyzed by palladium can fuse an additional aromatic ring onto the indole framework, as seen in the synthesis of tetracyclic compounds from N-benzoylindoles nih.gov. These strategies demonstrate how the initial scaffold can be elaborated into larger, more complex, and rigid heterocyclic structures with potential applications in materials science and medicinal chemistry.

Table of Synthetic Strategies for Fused Heterocycles

Starting Material Class Reaction Type Product Class
N-Benzoylindole with pendant aryl group Intramolecular Pd-catalyzed C-H activation Tetracyclic fused indoles nih.gov

Strategies for Divergent Functionalization of the Indole Nucleus

A key advantage of the 1-benzoyl-5-fluoro-1H-indole scaffold is the ability to achieve divergent functionalization, meaning that different positions of the indole nucleus can be selectively modified by choosing appropriate reagents and reaction conditions. The N-benzoyl group is central to this control.

The primary strategy for divergent synthesis involves the selective C-2 metalation (lithiation) enabled by the N-benzoyl group, followed by the introduction of an electrophile semanticscholar.org. This provides access to a vast library of C-2 substituted indoles. Once the C-2 position is functionalized, for example with a carboxamide group, further reactions can be directed to other positions. For instance, electrophilic substitution reactions such as halogenation or nitration would be expected to occur on the benzene (B151609) portion of the indole ring, with the fluorine and benzoyl groups influencing the regiochemical outcome.

Alternatively, palladium-catalyzed C-H functionalization can be employed to target different positions. While the N-benzoyl group itself can direct intramolecular cyclizations, other directing groups can be temporarily installed on it or at the C-2 position to enable C-H activation at the C-3, C-4, or C-7 positions, offering a powerful toolkit for the exhaustive and selective functionalization of the entire indole scaffold nih.gov.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 1H-Indole, 1-benzoyl-5-fluoro- Chemistry

The current body of scientific literature provides a foundational understanding of 1H-Indole, 1-benzoyl-5-fluoro-, primarily through characterization data and its role as a key intermediate in the synthesis of more complex molecules. Its chemical identity is well-established, with fundamental properties cataloged in chemical databases.

Physicochemical Properties: Basic computed properties of 1H-Indole, 1-benzoyl-5-fluoro- are summarized below, providing a snapshot of its molecular characteristics.

PropertyValueSource
Molecular Formula C₁₅H₁₀FNOPubChem nih.gov
IUPAC Name (5-fluoroindol-1-yl)-phenylmethanonePubChem nih.gov
CAS Number 820234-21-7PubChem nih.gov
Molecular Weight 239.24 g/mol PubChem nih.gov
Hydrogen Bond Acceptor Count 1PubChem nih.gov
Rotatable Bond Count 1PubChem nih.gov

Synthesis and Reactivity: The synthesis of 1H-Indole, 1-benzoyl-5-fluoro- typically involves the N-acylation of 5-fluoroindole (B109304) with benzoyl chloride or a related benzoylating agent. This reaction is a common strategy for protecting the indole (B1671886) nitrogen or for introducing a group that can modulate the electronic properties of the indole ring. The indole nitrogen is nucleophilic, though less so than in aliphatic amines, making its acylation a feasible transformation, often facilitated by a base to deprotonate the N-H bond.

Research on derivatives, such as N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, demonstrates that the 1-benzoyl-5-fluoro-indole scaffold is a viable and synthetically accessible platform for building molecules with specific biological targets, in this case, as inhibitors of monoamine oxidase B (MAO-B). nih.govdongguk.edu

Emerging Research Avenues for N-Benzoylated and 5-Fluorinated Indole Systems

The unique combination of an N-benzoyl group and a 5-fluoro substituent on the indole ring opens up several promising avenues for future research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability. mdpi.com The 5-fluoroindole moiety is found in a variety of biologically active compounds with potential therapeutic applications, including antiviral and anticancer agents. nih.gov The N-benzoyl group can serve as a handle for introducing further diversity or can itself participate in binding interactions with biological targets.

Emerging research could focus on:

Design of Novel Therapeutics: Leveraging the 1H-Indole, 1-benzoyl-5-fluoro- core to design and synthesize new classes of enzyme inhibitors, receptor antagonists, or antimicrobial agents. The demonstrated activity of a derivative against MAO-B suggests potential applications in neurodegenerative diseases. nih.govdongguk.edu

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoyl ring and the indole core of this system to probe interactions with biological targets and optimize activity. For instance, exploring different substituents on the benzoyl group could lead to enhanced potency or selectivity.

Fluorine as a Probe: Utilizing the ¹⁹F atom as a sensitive probe in NMR spectroscopy to study protein-ligand interactions and conformational changes, aiding in rational drug design.

Materials Science: Fluorinated organic compounds are also of interest in the development of advanced materials. While research in this area for this specific compound is not extensive, related fluorinated indoles have been explored for their potential in organic electronics. Future research could investigate:

Organic Electronics: The synthesis of polymers or small molecules derived from 1H-Indole, 1-benzoyl-5-fluoro- for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties imparted by the fluorinated and benzoylated indole core could be advantageous.

Methodological Advancements and Interdisciplinary Approaches in Indole Chemistry

Advances in synthetic methodology and the integration of interdisciplinary techniques are poised to accelerate the exploration of N-benzoylated and 5-fluorinated indole systems.

Methodological Advancements: The synthesis of N-acylated indoles, including 1H-Indole, 1-benzoyl-5-fluoro-, can benefit from modern synthetic methods that offer greater efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Synthetic MethodDescriptionPotential Advantages
Catalytic N-Acylation The use of transition metal or organocatalysts to facilitate the N-acylation of indoles with various acyl sources, such as carboxylic acids, aldehydes, or thioesters. nih.govMilder reaction conditions, broader substrate scope, and avoidance of stoichiometric activating agents.
C-H Functionalization Direct functionalization of C-H bonds on the indole or benzoyl rings to introduce new substituents without the need for pre-functionalized starting materials.Increased atom and step economy, allowing for rapid diversification of the core structure.
Flow Chemistry Performing synthetic transformations in continuous flow reactors.Improved reaction control, enhanced safety for handling reactive intermediates, and potential for automated synthesis and scale-up.
Biocatalysis The use of enzymes to perform selective transformations on the indole scaffold, which could offer high levels of regio- and stereoselectivity. acs.orgEnvironmentally friendly conditions and access to chiral derivatives.

Interdisciplinary Approaches: The synergy between synthetic chemistry, computational chemistry, and chemical biology is crucial for advancing the understanding and application of complex molecules like 1H-Indole, 1-benzoyl-5-fluoro-.

Computational Modeling: Density Functional Theory (DFT) calculations and molecular docking studies can provide insights into the electronic structure, reactivity, and potential biological targets of these compounds, guiding experimental design.

Chemical Biology: The development of chemical probes based on the 1H-Indole, 1-benzoyl-5-fluoro- scaffold to study biological processes or validate drug targets. The incorporation of tags or reporter groups would facilitate these studies.

High-Throughput Screening: The use of automated screening platforms to evaluate libraries of derivatives based on this scaffold against a wide range of biological targets, accelerating the discovery of new lead compounds.

Q & A

Basic: What safety protocols are essential when handling 1H-indole derivatives like 1-benzoyl-5-fluoro-1H-indole?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., solvent evaporation) .
  • Waste Management : Segregate halogenated organic waste (e.g., chlorinated solvents) from non-halogenated waste. Collaborate with certified disposal services for hazardous byproducts .
  • Contamination Mitigation : Use filtered pipette tips and dedicated glassware. Decontaminate surfaces with isopropanol after handling .

Basic: What synthetic routes are effective for preparing 1-benzoyl-5-fluoro-1H-indole?

Answer:

  • N-Alkylation : React 5-fluoro-1H-indole with benzoyl chloride in DMSO using NaH as a base (60–90°C, 4–6 hrs). Monitor by TLC (hexane:EtOAc 7:3) .
  • Click Chemistry : For analogs, use Cu(I)-catalyzed azide-alkyne cycloaddition (CuI in PEG-400/DMF, 12 hrs). Extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography (70:30 EtOAc:hexane) .

Advanced: How can crystallography tools resolve structural ambiguities in 1-benzoyl-5-fluoro-1H-indole derivatives?

Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction. SHELXT (SHELX suite) solves structures via dual-space algorithms .
  • Refinement : Apply SHELXL with anisotropic displacement parameters. Validate using ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
  • Twinning Analysis : For macromolecular crystals, employ SHELXL’s TWIN/BASF commands to refine twinned data .

Advanced: How to address contradictions in biological activity data for tubulin-targeting indole derivatives?

Answer:

  • Assay Standardization : Compare IC₅₀ values across cell lines (e.g., HeLa vs. NCI/ADR-RES) using identical mitotic arrest protocols (e.g., 48-hr MTT assays) .
  • Structural Confounders : Analyze substituent effects (e.g., 6-methoxy vs. 6,7-dichloro) via CoMFA to map electrostatic/hydrophobic contributions .
  • Resistance Mechanisms : Test P-glycoprotein inhibition using verapamil controls in multidrug-resistant lines .

Advanced: How to optimize reaction yields for Cu(I)-catalyzed indole functionalization?

Answer:

  • Catalyst Screening : Compare CuI, CuBr·SMe₂, and [Cu(OTf)]·C₆H₆ in PEG-400/DMF. CuI typically gives >40% yield .
  • Solvent Effects : Replace DMF with MeCN for slower kinetics, reducing side products.
  • Microwave Assistance : Reduce reaction time from 12 hrs to 1 hr at 80°C (20% yield increase) .

Advanced: Which computational methods predict structure-activity relationships (SAR) for indole-based tubulin inhibitors?

Answer:

  • Docking Studies : Use AutoDock Vina to model binding to β-tubulin’s colchicine site (PDB: 1SA0). Prioritize derivatives with π-π stacking (trimethoxyphenyl group) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD for ligand-protein complexes .
  • QSAR Modeling : Train Random Forest models on IC₅₀ data using RDKit descriptors (e.g., LogP, topological polar surface area) .

Basic: How to design a literature review strategy for indole derivative research?

Answer:

  • Database Selection : Prioritize PubMed, SciFinder, and Reaxys for structure-based queries (e.g., "1-benzoyl-5-fluoro-1H-indole AND synthesis") .
  • Keyword Optimization : Combine MeSH terms ("Indoles/chemical synthesis"[Mesh]) with Boolean operators (NOT "industrial production") .
  • Citation Tracking : Use Web of Science’s "Cited Reference Search" to identify foundational papers (e.g., Sheldrick’s SHELX work) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.